1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves several steps. One common synthetic route starts with the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . This multi-step process includes the formation of intermediate pyrrolidine derivatives, which are then further functionalized to obtain the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications
Properties
CAS No. |
1803608-73-2 |
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Molecular Formula |
C19H22ClNO3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H21NO3.ClH/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H |
InChI Key |
VJMKLOGGZDUVBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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